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Introduction
Aminopyrine, also known as aminophenazone, is a pyrazolone derivative with potent

analgesic, antipyretic, and anti-inflammatory properties.[1] Historically, it was widely used to

treat pain and fever. However, due to a significant risk of causing agranulocytosis, a severe and

potentially fatal blood disorder, its clinical use has been largely discontinued in many countries.

[1] Despite its toxicity concerns, aminopyrine remains a valuable compound in biomedical

research. Its metabolism is a key indicator of hepatic microsomal enzyme activity, leading to

the development of the aminopyrine breath test, a non-invasive method for assessing liver

function.[2][3][4][5][6] This guide provides a comprehensive overview of the core chemical and

physical properties of aminopyrine, detailed experimental protocols, and key biological

pathways.

Chemical and Physical Properties
The fundamental chemical and physical characteristics of aminopyrine are summarized below.

These properties are crucial for its handling, formulation, and analysis.
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Property Value Reference(s)

IUPAC Name

4-(dimethylamino)-1,5-

dimethyl-2-phenylpyrazol-3-

one

[1]

Synonyms

Aminophenazone,

Amidopyrine,

Dimethylaminoantipyrine

[2]

CAS Number 58-15-1 [2]

Molecular Formula C₁₃H₁₇N₃O [2]

Molecular Weight 231.29 g/mol [2]

Appearance
Small colorless crystals or

white crystalline powder
[2][3]

Melting Point 107-109 °C [3][7][8]

Boiling Point 373.38 °C (rough estimate) [7]

Solubility
Water: 1 g in 18 mL (5.55

g/100 mL)
[2][7][8]

Ethanol: 1 g in 1.5 mL [2][8]

Chloroform: 1 g in 1 mL [2][8]

Benzene: 1 g in 12 mL [2][8]

Ether: 1 g in 13 mL [2][8]

DMF: 5 mg/mL [7]

DMSO: 5 mg/mL [7]

pKa 5.0 [7]

UV Absorption (λmax) 224 nm (in 0.1 N HCl) [2]

226 nm, 263 nm (in 0.1 N

NaOH)
[2]
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pH
7.5 - 9.0 (5% aqueous

solution)
[2]

Stability

Stable in air, but deteriorates in

sunlight. Readily attacked by

mild oxidizing agents in the

presence of water.

[3][7][8]

Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of

aminopyrine's properties.

Melting Point Determination (Capillary Method)
The melting point of aminopyrine is determined using the standard capillary method as

outlined in major pharmacopeias.[9]

Apparatus: A calibrated melting point apparatus with a heating block or liquid bath and a

high-accuracy thermometer or digital sensor.

Sample Preparation: A small quantity of dry, powdered aminopyrine is packed into a thin-

walled capillary tube to a height of 2.5-3.5 mm.[9]

Procedure:

The capillary tube is placed in the heating block of the apparatus.

The temperature is raised rapidly to about 5°C below the expected melting point (approx.

102°C).

The heating rate is then reduced to a slow, constant rate, typically 1°C per minute.[9][10]

The "onset point" is recorded as the temperature at which the substance begins to

collapse or liquefy.[9]

The "clear point" is the temperature at which the substance is completely molten.[9]
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The melting range is reported as the interval between the onset and clear points. For pure

aminopyrine, this range is typically 107-109°C.[3][7][8]

Solubility Determination (Shake-Flask Method)
The equilibrium solubility of aminopyrine is determined using the shake-flask method, a

standard protocol for pharmaceutical compounds.[11]

Materials: Orbital shaker with temperature control, calibrated pH meter, validated analytical

method (e.g., UV-Vis spectrophotometry or HPLC), and buffer solutions (pH 1.2, 4.5, 6.8).

[11]

Procedure:

An excess amount of solid aminopyrine is added to vials containing buffer solutions of

known pH.

The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g.,

37 ± 1 °C) and agitation speed.[11]

Aliquots of the supernatant are withdrawn at predetermined time intervals (e.g., 2, 4, 8, 24,

48 hours).[11]

The solid material is separated from the liquid by centrifugation or filtration.

The concentration of dissolved aminopyrine in the filtrate is measured using a validated

analytical method.

The process is continued until the concentration between sequential measurements is

constant (e.g., deviates by <10%), indicating that equilibrium has been reached.[11]

pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be accurately determined by potentiometric titration.

[12][13][14]

Apparatus: A calibrated potentiometer with a pH electrode, a micro-burette, and a magnetic

stirrer.
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Reagents: Standardized 0.1 M NaOH and 0.1 M HCl solutions, and a solution of

aminopyrine of known concentration (e.g., 1 mM) in a water/co-solvent mixture if necessary.

[13]

Procedure:

A known volume of the aminopyrine solution is placed in a reaction vessel. The solution is

first acidified with 0.1 M HCl to a pH of approximately 2.[13]

The solution is then titrated with standardized 0.1 M NaOH, added in small, precise

increments.

The pH of the solution is recorded after each addition, allowing the system to reach

equilibrium.

The titration continues until a pH of approximately 12 is reached.[13]

A titration curve is generated by plotting pH versus the volume of titrant added.

The pKa is calculated from the inflection point of the titration curve, which corresponds to

the pH at which half of the aminopyrine molecules are ionized.

UV-Vis Spectrophotometry
UV-Vis spectrophotometry is used to determine the wavelengths of maximum absorbance

(λmax) and for quantitative analysis.[15][16]

Apparatus: A calibrated dual-beam UV-Vis spectrophotometer.

Procedure for λmax Determination:

Prepare dilute solutions of aminopyrine in the desired solvents (e.g., 0.1 N HCl and 0.1 N

NaOH).

Use the respective solvent as a blank reference.

Scan the solutions across a wavelength range (e.g., 200-400 nm).
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The wavelengths corresponding to the highest absorbance peaks are recorded as λmax.

[16]

Procedure for Quantitative Analysis:

A calibration curve is prepared by measuring the absorbance of a series of standard

solutions of known concentrations at the predetermined λmax.

The absorbance of the unknown sample is measured under the same conditions.

The concentration of the unknown sample is determined by interpolating its absorbance

value on the calibration curve.

Signaling Pathways and Logical Relationships
Mechanism of Action: COX Inhibition
Aminopyrine exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through

the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These

enzymes are responsible for converting arachidonic acid into prostaglandin H2, the precursor

to various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[1][17]

[18]
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Aminopyrine's inhibition of COX-1 and COX-2 pathways.

Metabolic Pathway of Aminopyrine
Aminopyrine is extensively metabolized in the liver, primarily through N-demethylation by the

cytochrome P450 (CYP450) enzyme system.[19] Key isozymes involved include CYP1A2,

CYP2C19, and CYP3A4.[2] This metabolic process forms the basis of the aminopyrine breath

test. The primary metabolites are 4-monomethylaminoantipyrine (MAA) and 4-aminoantipyrine

(AA).[7][20]
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Hepatic metabolism of aminopyrine via CYP450 enzymes.

Experimental Workflow: ¹³C-Aminopyrine Breath
Test
The ¹³C-Aminopyrine Breath Test is a quantitative, non-invasive procedure to measure the

metabolic capacity of the liver, specifically the function of the CYP450 microsomal enzyme

system.[2][5]

Principle: The patient ingests aminopyrine labeled with the stable isotope carbon-13 (¹³C) at

one of its N-demethyl groups. As the liver metabolizes the drug, the labeled methyl group is
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cleaved, oxidized to bicarbonate, and eventually exhaled as ¹³CO₂.[2] The rate of ¹³CO₂

exhalation directly reflects the rate of hepatic N-demethylation.

Workflow:

Patient Preparation
(8-hour fast, no smoking)

1. Collect Basal
Breath Sample (t=0)

2. Administer 75 mg ¹³C-Aminopyrine
dissolved in 100 mL water

3. Collect Breath Samples
at Timed Intervals

t = 10, 20, 30, 40, 50,
60, 80, 100, 120 min

4. Analyze ¹³CO₂/¹²CO₂ Ratio
in Samples (e.g., IRIS)

5. Calculate Results &
Interpret Liver Function

End of Test

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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